(+)-Menthol

Description

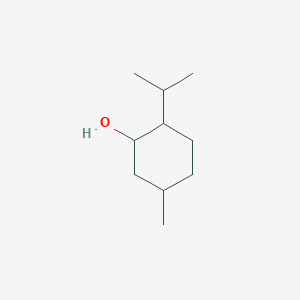

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029733 | |

| Record name | (1S,2R,5S)-(+)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 15356-60-2, 15356-70-4 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15356-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,2R,5S)-(+)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6B1OE8P3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

(+)-Menthol stereoisomers and biological activity

An In-depth Technical Guide to the Stereoisomers of Menthol and Their Biological Activity

Introduction

Menthol, a cyclic monoterpene alcohol, is a widely utilized natural compound, renowned for its characteristic cooling sensation and minty aroma. It is a cornerstone ingredient in a vast array of products, spanning pharmaceuticals, cosmetics, and the food industry.[1] The menthol molecule possesses three chiral centers, giving rise to eight distinct stereoisomers: (1R,2S,5R)-(-)-menthol, (1S,2R,5S)-(+)-menthol, and their corresponding diastereomers, isomenthol, neomenthol, and neoisomenthol.[2][3] The specific spatial arrangement of the methyl, hydroxyl, and isopropyl groups profoundly influences the molecule's interaction with biological targets, leading to significant variations in their physiological effects.[4]

This technical guide provides a comprehensive overview of the stereoisomers of menthol, with a particular focus on (+)-menthol and its counterparts. It delves into their differential biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development. The naturally occurring and most abundant form is (-)-menthol.[5]

Stereoisomers of Menthol

The eight stereoisomers of menthol are classified into four pairs of enantiomers. The most stable conformation for menthol is a chair form where the three bulky substituents (hydroxyl, methyl, and isopropyl groups) are in the equatorial position.[2] This arrangement is present in (-)-menthol and this compound.

Caption: Stereoisomeric relationships of menthol.

Biological Activity: TRPM8 Activation and Cooling Sensation

The most well-known biological effect of menthol is the sensation of coolness, which is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel that is also activated by cold temperatures. The stereochemistry of menthol plays a crucial role in its ability to activate this receptor.

Quantitative Data: TRPM8 Activation by Menthol Stereoisomers

The potency of different menthol stereoisomers in activating TRPM8 has been quantified using electrophysiology. The half-maximal effective concentration (EC₅₀) values indicate the concentration of the isomer required to elicit 50% of the maximal response.

| Stereoisomer | EC₅₀ at +80 mV (µM) | Normalized Max. Current at +80 mV |

| (-)-Menthol | 62.64 ± 1.2 | 1.00 |

| This compound | 164.53 ± 1.24 | 0.96 ± 0.05 |

| (+)-Neomenthol | 206.22 ± 11.4 | 0.77 ± 0.04 |

| (+)-Isomenthol | 136.01 ± 1.18 | 1.02 ± 0.07 |

| (+)-Neoisomenthol | 288.71 ± 1.25 | 0.99 ± 0.08 |

Data sourced from Chen et al., 2022, Frontiers in Pharmacology.[6]

As the data indicates, (-)-menthol is the most potent activator of TRPM8, exhibiting the lowest EC₅₀ value.[6] The other stereoisomers also activate TRPM8 but with lower potency.[6]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPM8 Currents

Objective: To measure the activation of TRPM8 channels by different menthol stereoisomers.

Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing human TRPM8.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, pH 7.2 with CsOH.

-

Ligand Solutions: Stock solutions of menthol stereoisomers are prepared in ethanol and diluted to the final desired concentrations in the external solution on the day of the experiment.

Procedure:

-

HEK293T cells expressing TRPM8 are grown on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Whole-cell patch-clamp recordings are performed at a constant temperature of ~25°C.

-

Cells are voltage-clamped at a holding potential of -60 mV. Voltage ramps from -80 mV to +80 mV are applied to elicit currents.

-

Solutions containing different concentrations of a menthol stereoisomer are perfused onto the cell.

-

The current responses at different ligand concentrations are recorded.

-

The peak current amplitudes at a specific voltage (e.g., +80 mV) are plotted against the ligand concentration, and the data are fitted with a Hill equation to determine the EC₅₀ value.

Caption: Experimental workflow for patch-clamp analysis.

Signaling Pathway: TRPM8 Activation

The binding of a menthol stereoisomer to the TRPM8 channel is thought to occur within a binding pocket formed by transmembrane helices. This interaction induces a conformational change in the channel, leading to its opening and allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.

Caption: Simplified TRPM8 activation pathway.

Biological Activity: Analgesic Effects

Certain stereoisomers of menthol have demonstrated analgesic (pain-relieving) properties. This effect is also stereoselective, with (-)-menthol being the primary isomer responsible for this activity.[8] The analgesic properties of (-)-menthol are mediated through the selective activation of κ-opioid receptors.[8]

Quantitative Data: Analgesic Activity of Menthol Stereoisomers

Studies using animal models of pain have shown a clear difference in the analgesic effects of (+)- and (-)-menthol.

| Stereoisomer | Test | Dose | Analgesic Effect |

| (-)-Menthol | Hot-Plate Test (mice) | 3-10 mg/kg p.o. | Dose-dependent increase in pain threshold |

| This compound | Hot-Plate Test (mice) | 10-50 mg/kg p.o. | No modification of pain threshold |

| (-)-Menthol | Abdominal Constriction (mice) | 3-10 mg/kg p.o. | Dose-dependent increase in pain threshold |

| This compound | Abdominal Constriction (mice) | 10-50 mg/kg p.o. | No modification of pain threshold |

Data sourced from Galeotti et al., 2002, Neuroscience Letters.[8]

These findings indicate that the analgesic effect of menthol is highly dependent on its stereochemistry, with (-)-menthol being the active analgesic isomer, while this compound is inactive in these models.[8]

Experimental Protocol: Hot-Plate Test for Analgesia

Objective: To assess the central analgesic activity of menthol stereoisomers in mice.

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Animals: Male Swiss albino mice.

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The menthol stereoisomer is administered orally (p.o.) at the desired dose. A control group receives the vehicle.

-

At a predetermined time after drug administration (e.g., 30, 60, 90, 120 minutes), each mouse is placed on the hot plate.

-

The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded as the response time.

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

The increase in pain threshold is calculated as the percentage of the maximal possible effect (% MPE).

Caption: Workflow for the hot-plate analgesic test.

Biological Activity: Modulation of GABA(A) Receptors

The γ-aminobutyric acid type A (GABA(A)) receptor is a major inhibitory neurotransmitter receptor in the central nervous system. Modulation of this receptor can have sedative, anxiolytic, and anticonvulsant effects. Research has indicated that the stereoisomers of menthol exhibit selective activity at the GABA(A) receptor.

A study investigating the stereo-selectivity of the GABA(A) receptor for menthol isomers found that among the five stereoisomers tested, only this compound was active.[9] It stimulated the binding of an allosteric GABA(A) receptor ligand in a dose-dependent manner.[9] This suggests that the (1S,2R,5S) configuration and the equatorial position of all substituents are crucial for this specific activity.[9]

Other Biological Activities

Menthol and its stereoisomers have been reported to possess a range of other biological properties, including:

-

Anticancer Activity: Neomenthol has been shown to inhibit the proliferation of skin cancer cells by arresting the G2/M phase of the cell cycle and inhibiting tubulin polymerization and hyaluronidase activity.[10]

-

Antifungal Activity: Menthol has demonstrated antifungal properties, for instance against the dermatophytes Trichophyton rubrum and Microsporum gypseum.[4]

-

Penetration Enhancement: Menthol can enhance the dermal penetration of other pharmaceutical compounds.[1]

The stereoselectivity of these other activities is an area of ongoing research.

Conclusion

The biological activity of menthol is intrinsically linked to its stereochemistry. While all stereoisomers demonstrate some level of activity at the TRPM8 receptor, (-)-menthol is the most potent, aligning with its prominent cooling sensation. Conversely, the analgesic properties are almost exclusively attributed to (-)-menthol through its action on κ-opioid receptors, with this compound being largely inactive in this regard. In contrast, this compound exhibits unique activity at the GABA(A) receptor, highlighting the nuanced and specific interactions of each stereoisomer with different biological targets. This detailed understanding of the structure-activity relationship of menthol stereoisomers is critical for the targeted development of new therapeutic agents and for optimizing the formulation of existing products in the pharmaceutical and consumer care industries. Further research into the less common isomers and their full spectrum of biological activities will undoubtedly unveil new opportunities for their application.

References

- 1. Menthol: a simple monoterpene with remarkable biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menthol - Wikipedia [en.wikipedia.org]

- 3. (–)-Menthol - American Chemical Society [acs.org]

- 4. pernaton.ch [pernaton.ch]

- 5. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 7. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Menthol mechanism of action on TRPM8 channels

An In-Depth Technical Guide on the Core Mechanism of Action of (+)-Menthol on TRPM8 Channels

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary molecular sensor for cold temperatures in humans.[1][2][3] Beyond its activation by thermal stimuli (<26°C), TRPM8 is also gated by chemical agonists that evoke a cooling sensation, most notably menthol.[1][3] As a terpenoid alcohol with three chiral centers, menthol exists as eight possible stereoisomers, with (-)-menthol being the most abundant in nature and the most potent activator of TRPM8.[4] This technical guide provides a detailed examination of the mechanism of action of menthol stereoisomers, with a focus on this compound, on the TRPM8 channel. It covers the molecular interactions at the binding site, the subsequent channel gating, the key signaling pathways, and the experimental protocols used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TRPM8 modulation by menthol.

Molecular Mechanism of Menthol Stereoisomers on TRPM8

The Menthol Binding Site and Stereoisomer Specificity

The TRPM8 channel is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6).[3] The binding site for menthol and other cooling compounds is located within a cavity in the voltage sensor-like domain (VSLD), which is formed by the S1-S4 helices.[5][6]

Studies combining molecular docking and thermodynamic mutant cycle analysis have elucidated a "grab and stand" mechanism for the most potent isomer, (-)-menthol.[5][7] In this model:

-

The hydroxyl group of (-)-menthol acts as a "hand," forming a specific hydrogen bond with the sidechain of residue R842 on the S4 helix.[5][7]

-

The isopropyl group acts as "legs," making van der Waals contact with residues I846 and L843 .[5][7]

The eight stereoisomers of menthol, including this compound, are identical in atomic composition but differ in the spatial orientation of their chemical groups.[4] This structural difference accounts for their varied efficacy in activating TRPM8. While all stereoisomers are thought to interact with the same binding pocket within the VSLD, their binding configurations and resulting activation potencies differ.[4] Studies show that (-)-menthol is the most effective activator, while other isomers like this compound and (+)-neomenthol activate the channel less potently.[4]

Channel Gating and Ion Permeation

The binding of a menthol molecule to the VSLD induces widespread conformational rearrangements within the transmembrane domains of the TRPM8 channel.[2][5][7] This structural change is allosterically coupled to the channel's pore domain (formed by S5-S6 helices), causing the channel gate to open.[2]

Once open, TRPM8 is a non-selective cation channel, allowing the influx of ions such as Ca²⁺ and Na⁺ down their electrochemical gradients.[1][3] This influx of positive charge leads to the depolarization of the sensory neuron's membrane. If the depolarization reaches the threshold, it triggers the generation of an action potential, which is then propagated to the central nervous system and perceived as a sensation of cold.[3]

Quantitative Analysis of TRPM8 Activation

The activation of TRPM8 by menthol is dependent on concentration, voltage, and temperature. Menthol binding shifts the channel's voltage-dependent activation curve toward more negative potentials, effectively making it easier for the channel to open at physiological membrane potentials.[1][8] The potency of different menthol stereoisomers is typically quantified by their half-maximal effective concentration (EC₅₀).

| Compound | EC₅₀ (µM) | Cell Type / System | Comments |

| (-)-Menthol | 62.64 ± 1.2 | HEK293T Cells | Measured via whole-cell patch-clamp.[4] |

| 101 ± 13 | CHO Cells | Measured via Fura-2 calcium imaging.[9] | |

| 185.4 ± 69.4 | Not Specified | Data from patch-clamp recordings.[10] | |

| 196 ± 22 | Xenopus Oocytes | Measured via two-electrode voltage clamp.[11] | |

| (+)-Neomenthol | 206.22 ± 11.4 | HEK293T Cells | Measured via whole-cell patch-clamp.[4] |

| WS-12 | 12 ± 5 | Xenopus Oocytes | A potent synthetic menthol derivative.[11] |

| Icilin | 0.125 ± 0.03 | CHO Cells | A "super-cooling" agonist.[9] |

Signaling Pathways and Regulation

Primary TRPM8 Activation Pathway

The core mechanism involves the direct binding of menthol to the channel, leading to a neuronal signal. This process is independent of intracellular signaling cascades for its initial activation but is modulated by cellular factors.

Calcium-Dependent Desensitization

Prolonged stimulation of TRPM8 with menthol can lead to adaptation or desensitization. This process is primarily mediated by the influx of Ca²⁺ through the channel itself.[1] Elevated intracellular calcium can activate Phospholipase C (PLC), which in turn hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[1] Since PIP₂ is known to be a positive modulator of TRPM8 activity, its depletion leads to a reduction in channel activity, providing a negative feedback loop.

Key Experimental Protocols

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is the gold standard for directly measuring the ion flow through TRPM8 channels and characterizing the effects of compounds like menthol.

Methodology:

-

Cell Preparation: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the murine or human TRPM8 channel.[4][12]

-

Recording Setup: Cells are placed in a recording chamber on a microscope stage. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against a cell.

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, allowing electrical access to the entire cell interior.

-

Data Acquisition: The cell's membrane potential is "clamped" at a set voltage (e.g., -60 mV). A series of voltage steps or ramps are applied to measure current-voltage (I-V) relationships.[8][12]

-

Compound Application: Solutions containing varying concentrations of this compound are perfused into the bath to activate TRPM8. The resulting inward and outward currents are recorded.[4]

-

Analysis: The recorded currents are used to generate concentration-response curves to calculate EC₅₀ values and to analyze the voltage-dependence of channel activation.[4]

Intracellular Calcium Imaging

This fluorescence-based method allows for high-throughput screening of TRPM8 activity by measuring one of its key downstream effects: calcium influx.[9][13]

Methodology:

-

Cell Preparation: CHO or HEK293 cells expressing TRPM8 are grown on glass coverslips or in multi-well plates.[9]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active Fura-2 dye inside.[9]

-

Imaging: The cells are placed on a fluorescence microscope or plate reader. Fura-2 is a ratiometric dye, meaning it's excited at two different wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is measured. This ratio is proportional to the intracellular calcium concentration ([Ca²⁺]i).

-

Stimulation: A baseline fluorescence ratio is recorded. A solution containing this compound is then added to the cells.

-

Data Acquisition: The change in the fluorescence ratio over time is recorded. An increase in the ratio indicates a rise in [Ca²⁺]i due to influx through activated TRPM8 channels.[9][13]

-

Analysis: The peak change in fluorescence ratio is used to quantify the response. By testing a range of menthol concentrations, a concentration-response curve can be generated.[9]

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues that are critical for menthol binding and channel gating.

Methodology:

-

Mutant Generation: A plasmid containing the wild-type TRPM8 gene is used as a template. Using PCR-based methods with specific primers, the DNA sequence is altered to substitute a target amino acid with another (e.g., Arginine at position 842 to Histidine, R842H).[2]

-

Expression: The mutated plasmid is then transfected into cells (e.g., HEK293).

-

Functional Assay: The function of the mutant channel is assessed using patch-clamp or calcium imaging, as described above.[2][14]

-

Analysis: The sensitivity of the mutant channel to this compound is compared to the wild-type channel. A significant shift in the EC₅₀ or a loss of response indicates that the mutated residue is important for menthol-dependent activation.[2] For example, studies have shown that mutating Y745 and R842 does not eliminate menthol binding but rather alters the coupling between the sensing domain and the pore, thereby impairing channel gating.[2]

Conclusion

The activation of TRPM8 channels by this compound and its stereoisomers is a complex process initiated by direct binding to a specific pocket within the channel's voltage-sensing domain. This interaction, which varies in affinity and configuration among isomers, triggers a conformational change that opens a non-selective cation pore. The resulting ion influx depolarizes sensory neurons, generating the perception of cold. The mechanism is further modulated by factors such as membrane voltage and intracellular calcium-dependent feedback loops. A combination of electrophysiology, calcium imaging, and molecular biology techniques has been essential in building this detailed mechanistic understanding, which continues to inform the development of novel therapeutics targeting TRPM8 for pain and other conditions.

References

- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voltage- and cold-dependent gating of single TRPM8 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-Menthol Crystals: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (+)-Menthol crystals. It includes detailed experimental protocols for the determination of key characteristics and visualizes relevant biological pathways and synthetic workflows. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical and Physical Properties of this compound

This compound is the dextrorotatory enantiomer of menthol, a cyclic monoterpene alcohol. While (-)-menthol is the more common naturally occurring isomer, this compound possesses unique properties and applications, particularly in asymmetric synthesis. Below is a summary of its key chemical and physical characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₀O | [1] |

| IUPAC Name | (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | [1] |

| Molar Mass | 156.27 g/mol | [2] |

| Appearance | White or colorless crystalline solid | [1][2] |

| Odor | Characteristic minty, cooling odor | [1] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 212 °C at 760 mmHg | [1][2] |

| Density | 0.890 g/cm³ at 20 °C | [2] |

| Specific Rotation [α]²⁰D | +48° to +51° (c=10, Ethanol) | |

| Solubility in Water | 0.42 g/L at 25 °C | [3] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, chloroform, and other organic solvents. | [2] |

| Crystal System | Hexagonal | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound crystals. The following sections outline standard experimental protocols for determining key physical and spectroscopic properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound crystals is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

A second, more precise measurement is performed with a slower heating rate (e.g., 1-2 °C/min), starting from a temperature approximately 20 °C below the approximate melting point.[5]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[5]

-

Measurement of Specific Rotation

Optical rotation is a fundamental property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value.

Methodology:

-

Sample Preparation: A solution of known concentration of this compound in a specified solvent (commonly ethanol) is prepared. For example, 2.5 g of this compound is dissolved in 95% ethanol to make a final volume of 25 mL.[6]

-

Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a thermostatically controlled sample cell of a known path length (e.g., 100 mm) is used.[7]

-

Procedure:

-

The polarimeter is calibrated with the pure solvent (blank).

-

The sample cell is filled with the prepared this compound solution, ensuring no air bubbles are present.

-

The observed optical rotation (α) is measured at a constant temperature (e.g., 20 °C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 2-5 mg of the crystals in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]

-

Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Procedure for ¹H NMR:

-

The sample is placed in the spectrometer, and the magnetic field is locked and shimmed to achieve homogeneity.

-

A standard one-pulse experiment is performed to acquire the proton spectrum.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

-

-

Procedure for ¹³C NMR:

-

A proton-decoupled carbon experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[9]

-

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, for complete structural assignment.[10][11]

-

X-Ray Crystallography

X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice of this compound.

Methodology:

-

Crystal Growth: A single, high-quality crystal of this compound is grown from a suitable solvent or by sublimation.

-

Apparatus: A single-crystal X-ray diffractometer is used.

-

Procedure:

-

The crystal is mounted on a goniometer head and placed in the X-ray beam.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.[12][13]

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key biological pathway and a synthetic workflow involving this compound.

Caption: Activation of the TRPM8 ion channel by this compound, leading to the sensation of cold.

Caption: Use of this compound as a chiral auxiliary in asymmetric synthesis.

References

- 1. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. iscientific.org [iscientific.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Optical rotation measurement of sucrose and l-menthol | Norlab [norlab.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of (+)-Menthol for Researchers and Drug Development Professionals

Introduction

(+)-Menthol, a naturally occurring cyclic monoterpene alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Its characteristic cooling sensation, minty aroma, and diverse physiological effects make it a valuable active pharmaceutical ingredient (API) and excipient. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its primary signaling pathway, offering a valuable resource for researchers, scientists, and drug development professionals. The main naturally occurring form of menthol is (-)-menthol, which has the (1R,2S,5R) configuration.

Natural Sources of this compound

The primary commercial sources of natural menthol are plants from the Mentha genus, within the Lamiaceae family. While several species contain menthol, two are predominantly cultivated for industrial-scale extraction.[1]

-

Mentha arvensis (Corn Mint or Wild Mint): This species is the most significant source of natural menthol globally, with major cultivation regions in India and China.[1][2] The essential oil of M. arvensis is particularly rich in menthol, with concentrations ranging from 70% to 90%.[3]

-

Mentha piperita (Peppermint): While also a source of menthol, the concentration in peppermint oil is generally lower than in corn mint, typically ranging from 30% to 60%.[4] Peppermint oil is widely used for its characteristic flavor and aroma profile, which is influenced by a broader range of other volatile compounds.

The menthol content in these plants can be influenced by various factors, including the specific cultivar, growing conditions (climate, soil), and harvest time.[4]

Extraction and Purification of this compound from Natural Sources

The extraction of menthol from Mentha species involves the initial separation of the essential oil from the plant material, followed by the purification and crystallization of menthol.

Extraction of Essential Oil

Several methods are employed for the extraction of essential oil from mint leaves, each with its own advantages and disadvantages in terms of yield, purity, and environmental impact.

Steam distillation is a widely used commercial method for extracting essential oils from plant materials.[3] In this process, steam is passed through the harvested and often partially dried mint leaves, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.

Experimental Protocol: Steam Distillation of Mentha arvensis

-

Plant Material Preparation: Freshly harvested Mentha arvensis leaves are air-dried to reduce moisture content.

-

Apparatus Setup: A stainless steel still with a perforated bottom is charged with the dried plant material.[5] A boiler generates steam, which is introduced into the bottom of the still.

-

Distillation: Steam at a pressure is passed through the mint leaves. The volatile compounds, including menthol, are carried over with the steam.[5] The temperature of the steam is maintained at 100°C.

-

Condensation: The vapor mixture is passed through a condenser to cool and liquefy it.[5]

-

Separation: The condensate, a mixture of essential oil and water, is collected in a separating funnel. Due to its lower density, the peppermint oil forms a layer on top of the water and can be decanted.[5]

Hydrodistillation is another common method, particularly in laboratory settings, where the plant material is boiled with water. The resulting steam and essential oil vapor are then condensed and separated.

Experimental Protocol: Hydrodistillation of Mentha piperita

-

Plant Material Preparation: Coarsely powdered leaves of Mentha piperita are used.[5]

-

Apparatus Setup: A Clevenger-type apparatus is commonly used. A round-bottom flask is charged with the plant material and a sufficient volume of water.[5]

-

Distillation: The mixture is heated to boiling. The steam and volatilized essential oil rise and are directed into the condenser.

-

Condensation and Separation: The condensate flows into a graduated collection tube where the oil, being less dense than water, accumulates at the top. The excess water is recycled back into the boiling flask.

-

Oil Collection: Once the distillation is complete, the collected essential oil is carefully separated from the aqueous layer.[5]

Supercritical CO₂ extraction is a more modern and "greener" alternative to traditional distillation methods.[6] It utilizes carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent to extract the essential oil. This method avoids the use of high temperatures, which can degrade thermolabile compounds.[7]

Experimental Protocol: Supercritical CO₂ Extraction of Peppermint Oil

-

Plant Material Preparation: Dried and ground peppermint leaves are placed in an extraction vessel.

-

Apparatus Setup: A supercritical fluid extractor is used, consisting of a CO₂ source, a pump to pressurize the CO₂, a heat exchanger to bring the CO₂ to its supercritical temperature, an extraction vessel, and a separator.

-

Extraction Parameters:

-

Extraction: Supercritical CO₂ is passed through the plant material, dissolving the essential oil.

-

Separation: The pressure is reduced in the separator, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil, which is collected. This process can be tuned to selectively extract different components by varying the pressure and temperature.[7]

Purification of this compound

The essential oil obtained from the initial extraction is a complex mixture of compounds. To obtain pure this compound, further purification steps are necessary.

The most common method for isolating menthol from mint essential oil is through crystallization by cooling.[9]

Experimental Protocol: Crystallization of Menthol

-

Cooling: The crude mint oil is cooled to a low temperature (e.g., -20°C to -40°C).

-

Crystal Formation: As the oil cools, menthol crystallizes out of the solution.

-

Separation: The menthol crystals are separated from the remaining liquid (dementholized oil) by filtration or centrifugation.

-

Recrystallization: The purity of the menthol crystals can be further enhanced by recrystallization from a suitable solvent like a low-boiling point alcohol.

Enzymatic Resolution of dl-Menthol

For applications requiring enantiomerically pure l-menthol, enzymatic resolution of a racemic mixture of dl-menthol can be employed. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer.

Experimental Protocol: Lipase-Catalyzed Resolution of dl-Menthol

-

Reaction Setup: A racemic mixture of dl-menthol is dissolved in an organic solvent (e.g., hexane).

-

Enzyme and Acyl Donor: An immobilized lipase (e.g., from Candida rugosa) and an acyl donor (e.g., an acid anhydride) are added to the solution.[4]

-

Enzymatic Esterification: The lipase selectively catalyzes the esterification of one of the menthol enantiomers (typically l-menthol).

-

Separation: The resulting mixture contains the ester of one enantiomer and the unreacted other enantiomer. These can be separated using techniques like chromatography or distillation.

-

Hydrolysis: The separated ester can then be hydrolyzed to yield the enantiomerically pure menthol.

Quantitative Analysis of this compound

Accurate quantification of menthol in essential oils and final products is crucial for quality control. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques used.

Gas Chromatography (GC)

Experimental Protocol: GC-FID Analysis of Menthol

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for essential oil analysis (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature: A programmed ramp, for example, starting at 60°C, holding for 2 minutes, then ramping at 5°C/min to 220°C.

-

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane) before injection.

-

Quantification: The concentration of menthol is determined by comparing the peak area of the sample to that of a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-RI Analysis of Menthol

-

Instrumentation: An HPLC system with a Refractive Index (RI) detector is often used for menthol analysis due to its lack of a strong UV chromophore.[10]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

-

Quantification: Similar to GC, quantification is achieved by comparing the peak area with that of a standard.

Data Presentation: Quantitative Comparison of Extraction Methods

The yield and menthol content can vary significantly depending on the extraction method and the source material. The following tables summarize representative quantitative data from various studies.

Table 1: Comparison of Essential Oil Yield and Menthol Content from Mentha arvensis

| Extraction Method | Essential Oil Yield (%) | Menthol Content in Oil (%) | Reference |

| Steam Distillation | 0.43 - 1.06 | 74 - 79 | [11] |

| Hydrodistillation | 1.77 | ~81 | [11] |

| Supercritical CO₂ Extraction | 1.63 - 2.38 | Not specified | [11] |

Table 2: Parameters and Outcomes of Supercritical CO₂ Extraction of Peppermint Oil

| Pressure (bar) | Temperature (°C) | Extraction Yield (%) | Menthol Content (%) | Reference |

| 110 | 50 | - | 47.50 | [8] |

| 400 | 50 | 1.97 | - | [8] |

Signaling Pathways and Mechanism of Action

For drug development professionals, understanding the molecular targets and signaling pathways of menthol is crucial. The primary mechanism for menthol's cooling sensation and analgesic effects is its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel .[3][12]

TRPM8 is a non-selective cation channel expressed in sensory neurons.[12] Activation of TRPM8 by cold temperatures or chemical agonists like menthol leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the generation of action potentials that are transmitted to the brain and perceived as a cooling sensation.[13]

Beyond TRPM8, menthol has been shown to interact with other neuronal targets, which may contribute to its complex pharmacological profile:

-

GABA-A Receptors: Menthol can act as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition.[13][14]

-

Nicotinic Acetylcholine Receptors (nAChRs): Menthol can inhibit the function of certain nAChR subtypes.[15][16]

-

Voltage-gated Sodium and Calcium Channels: Menthol has been reported to block these channels, which may contribute to its local anesthetic properties.[14]

Visualizations

Experimental Workflow: Steam Distillation of this compound

Caption: Workflow for this compound Extraction via Steam Distillation.

Signaling Pathway: Menthol Activation of TRPM8

Caption: Menthol-Induced TRPM8 Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction methodologies, and the primary signaling pathway of this compound. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the efficient and high-quality production of menthol-containing products and for leveraging its therapeutic potential. The detailed protocols and compiled data serve as a valuable starting point for laboratory-scale extraction and analysis, while the insights into its mechanism of action can inform the development of novel therapeutics targeting the TRPM8 pathway.

References

- 1. elearning.centre-univ-mila.dz [elearning.centre-univ-mila.dz]

- 2. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. CN103614450A - Method for resolving DL-menthol through catalysis of lipase - Google Patents [patents.google.com]

- 7. supercriticalfluids.com [supercriticalfluids.com]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 9. academic.oup.com [academic.oup.com]

- 10. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iscientific.org [iscientific.org]

- 12. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 14. Menthol - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

- 16. Not so Cool? Menthol’s discovered actions on the nicotinic receptor and its implications for nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of (+)-Menthol: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

(+)-Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, cosmetics, and food products, valued for its characteristic cooling sensation and minty aroma. Understanding its behavior within a biological system is paramount for assessing its safety, efficacy, and potential drug interactions. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic fate.

Pharmacokinetic Profile of this compound

Following administration, this compound is rapidly absorbed and extensively metabolized, with its conjugate, menthol glucuronide, being the primary metabolite detected in plasma and urine.[1] The pharmacokinetic parameters of menthol are influenced by the route of administration and the formulation.

Table 1: Pharmacokinetic Parameters of l-Menthol Glucuronide in Humans (100 mg oral dose)

| Parameter | Menthol Capsule | Mint Candy/Mint Tea |

| Plasma Half-life (t½) | 56.2 minutes (95% CI, 51.0 to 61.5) | 42.6 minutes (95% CI, 32.5 to 52.7) |

| Urinary Recovery (% of dose) | 45.6% | 56.6% |

Data sourced from Gelal et al. (1999).[1]

Table 2: Pharmacokinetic Parameters of l-Menthol in Rats

| Route of Administration | Dose | T½ (hours) |

| Inhalation | 50 mg/kg | 8.53 |

| Intravenous | 10 mg/kg | 6.69 |

Data sourced from a 2018 study on l-menthol pharmacokinetics in rats.[2]

Table 3: Tissue Distribution of [3H]-l-Menthol in Rats (17 hours post-administration)

| Tissue/Fluid | % of Administered Radioactivity |

| Urine | 52% |

| Feces | 4.5% |

| Ileum | 3.5% |

| Fat | 2.1% |

| Liver | 0.8% |

| Serum | 0.31% |

| Kidney | 0.2% |

| Brain and Testes | < 0.1% |

Data from a 1982 study on [3H]-Menthol distribution in Wistar rats.[3]

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process primarily occurring in the liver. It involves two main phases: Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, with glucuronidation being the most significant.[4][5]

Phase I Metabolism: Oxidation

The initial metabolic steps involve hydroxylation of the menthol structure at various positions. The primary oxidative metabolites result from hydroxylation at the C-7 methyl group and at C-8 and C-9 of the isopropyl moiety.[4] This leads to the formation of a series of mono- and dihydroxy-menthols.[4] Further oxidation can lead to the formation of carboxylic acids.[4][5] While aldehyde intermediates are expected in the oxidation of alcohols to carboxylic acids, they have been detected at very low levels in human urine, suggesting rapid further conversion.[5]

Phase II Metabolism: Glucuronidation

The most significant metabolic pathway for menthol is conjugation with glucuronic acid to form menthol glucuronide.[1][4] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[6][7] Several UGT isoforms have been shown to exhibit activity towards both l- and d-menthol, including UGT1A9, UGT1A10, UGT2A1, UGT2A2, UGT2A3, UGT2B4, 2B7, and 2B17.[6][7] Menthol glucuronide is the major metabolite found in both bile and urine.[4]

Excretion of this compound and its Metabolites

The elimination of menthol and its metabolites occurs primarily through urine and feces. In intact rats, approximately 71% of an oral dose of [3H]-l-menthol was recovered within 48 hours, with roughly equal amounts found in urine and feces.[4] In bile duct-cannulated rats, 67% of the dose was recovered in the bile, mainly as menthol glucuronide, and 7% in the urine.[4] This indicates that menthol glucuronide undergoes significant enterohepatic circulation.[4] The urinary metabolites consist of menthol glucuronide, as well as various oxidized products, some of which are also conjugated with glucuronic acid.[4]

Table 4: Excretion of [3H]-l-Menthol in Rats (500 mg/kg oral dose)

| Rat Model | Excretion Route | % of Dose Recovered (48h) | Major Metabolite(s) |

| Intact | Urine | ~35.5% | Oxidized metabolites (free and conjugated), Menthol glucuronide |

| Feces | ~35.5% | Menthol glucuronide (from bile) | |

| Bile Duct-Cannulated | Bile | 67% | Menthol glucuronide |

| Urine | 7% | Oxidized metabolites (free and conjugated) |

Data from Yamaguchi et al. (1994).[4]

Experimental Protocols

The understanding of menthol's pharmacokinetics and metabolism has been built upon a variety of in vivo and in vitro experimental designs.

In Vivo Animal Studies

-

Animal Models: Male Fischer 344 rats and Sprague-Dawley rats are commonly used.[4][8]

-

Administration: Oral gavage is a frequent method for controlled dosing.[4][9] Inhalation and intravenous injections have also been employed to study different routes of exposure.[2][8] Doses in rat studies have ranged from 50 mg/kg to 800 mg/kg.[2][4][9]

-

Sample Collection: For excretion studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over a period of 24 to 48 hours.[4] For pharmacokinetic studies, blood samples are typically collected at various time points via cannulation of the jugular vein.[8]

-

Analytical Methods: The analysis of menthol and its metabolites in biological matrices is predominantly carried out using Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]

Human Clinical Studies

-

Study Design: Crossover, placebo-controlled studies are often utilized to assess the effects and pharmacokinetics of menthol in humans.[1]

-

Administration: Oral administration in the form of capsules or incorporated into food items like mint candy or tea is common.[1]

-

Sample Collection: Plasma and urine samples are collected at frequent intervals post-administration to determine the concentration of menthol and its metabolites over time.[1]

-

Analytical Methods: Similar to animal studies, GC/MS and LC-MS/MS are the preferred analytical techniques for quantifying menthol and its conjugates in human biological samples.[10]

Enzyme Inhibition and Drug Interaction Potential

Menthol has been shown to inhibit certain cytochrome P450 enzymes in vitro, which could have implications for drug-drug interactions.

Table 5: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Menthol Isomers

| CYP Isoform | Isomer | IC50 (µM) |

| CYP2A6 | This compound | 63.81 ± 1.03 |

| (-)-Menthol | 153.5 ± 1.03 |

Data from an in vitro study on recombinant human CYP enzymes.[11]

In rats, l-menthol has demonstrated moderate inhibitory effects on CYP2D4 and CYP1A2, suggesting it might affect the disposition of drugs primarily metabolized by these enzymes.[2]

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism primarily through glucuronidation, and excretion via urine and feces with significant enterohepatic circulation of its major metabolite, menthol glucuronide. The metabolism is a complex interplay of Phase I oxidation by CYP enzymes and Phase II conjugation by UGTs. While generally considered safe, the potential for menthol to inhibit certain drug-metabolizing enzymes warrants consideration in the context of co-administered therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key quantitative and mechanistic aspects of this compound's journey through a biological system.

References

- 1. Disposition kinetics and effects of menthol. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pharmacokinetics behaviors of l-menthol after inhalation and intravenous injection in rats and its inhibition effects on CYP450 enzymes in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Metabolic fate of [3H]-l-menthol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Menthol on Nicotine Pharmacokinetics in Rats After Cigarette Smoke Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism of l-menthol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro effects of menthol on cytochrome P450 enzymes, cytotoxicity and genotoxicity endpoints | CORESTA [coresta.org]

Toxicological profile of enantiomerically pure (+)-Menthol